molecular formula C16H21NO2S B1242566 Edonerpic CAS No. 519187-23-6

Edonerpic

Cat. No.: B1242566
CAS No.: 519187-23-6
M. Wt: 291.4 g/mol
InChI Key: HQNACSFBDBYLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Edonerpic involves several steps, starting with the preparation of the benzothiophene derivative. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Edonerpic undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the azetidinol ring, leading to the formation of the corresponding alcohol.

    Substitution: Substitution reactions can occur at the ethoxypropyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Edonerpic has several scientific research applications, including:

Comparison with Similar Compounds

Edonerpic can be compared with other neuroprotective agents, such as:

    Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease. Unlike this compound, Donepezil works by increasing the levels of acetylcholine in the brain.

    Memantine: An NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. Memantine works by modulating glutamate activity in the brain.

    Rivastigmine: Another cholinesterase inhibitor used to treat Alzheimer’s disease. Rivastigmine works similarly to Donepezil but has a different chemical structure.

This compound is unique in its mechanism of action, as it targets sigma receptors and promotes neurite outgrowth, whereas the other compounds primarily modulate neurotransmitter levels .

Biological Activity

Edonerpic maleate, a small compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurological recovery and synaptic plasticity. This article explores the mechanisms, effects, and research findings surrounding this compound maleate, including its interactions with collapsin response mediator protein 2 (CRMP2), its impact on ion channels, and its efficacy in various models of brain injury.

This compound maleate is proposed to interact with CRMP2, a protein involved in neurite outgrowth and synaptic plasticity. Research indicates that this compound may enhance synaptic delivery of AMPA receptors, facilitating neuronal recovery after injury. Key findings include:

  • CRMP2 Interaction : this compound maleate binds to CRMP2 but does not significantly alter its phosphorylation levels in dorsal root ganglion (DRG) neurons . This interaction is crucial as CRMP2 is known to regulate ion channels and synaptic plasticity.
  • Ion Channel Modulation : Studies show that this compound maleate decreases calcium current density while increasing sodium current density in DRG neurons. This dual effect suggests a complex role in modulating neuronal excitability .

Case Studies and Experimental Findings

  • Chronic Pain Model :
    • In a rodent model, this compound maleate was tested for its ability to alleviate post-surgical allodynia but was found ineffective in reversing pain symptoms despite altering ion channel activity .
  • Traumatic Brain Injury (TBI) :
    • This compound maleate was administered after severe motor cortical cryoinjury in mice. Results indicated enhanced functional recovery and motor performance, mediated by CRMP2, as CRMP2-deficient mice did not show similar improvements . This finding highlights the compound's potential in rehabilitation strategies post-injury.
  • Non-Human Primate Studies :
    • In macaque monkeys with internal capsule hemorrhage, this compound maleate improved motor function recovery when administered during the rehabilitation phase. Treated monkeys exhibited better dexterity and success rates in reaching tasks compared to untreated controls .

Research Findings Summary

Study FocusModel TypeDosageKey Findings
Chronic PainRodent20 µMNo effect on pain relief; altered ion currents
Traumatic Brain InjuryMouse30 mg/kgEnhanced motor recovery; CRMP2 dependent
Internal Capsule HemorrhageMacaque MonkeyNot specifiedImproved dexterity and task success rates

Neuroprotective Effects

This compound maleate has been shown to protect against neurotoxic effects associated with Alzheimer’s disease models. It enhances synaptic preservation and promotes neurite outgrowth through sigma-1 receptor activation and modulation of microglial function . A Phase 2 trial indicated that while it did not meet primary endpoints for cognitive improvement in Alzheimer’s patients, it remains a candidate for further exploration due to its neuroprotective properties .

Q & A

Basic Research Question: What molecular mechanisms underlie Edonerpic’s neuroprotective effects in preclinical models?

Answer:
this compound maleate modulates synaptic plasticity and neuroprotection through two primary pathways:

  • CRMP2 Interaction : Binds collapsin response mediator protein 2 (CRMP2), promoting neurite outgrowth and AMPA receptor trafficking to synapses, critical for glutamate signal transmission .
  • Sigma-1 Receptor Activation : Enhances synaptic stability and mitigates Aβ-induced neurotoxicity in Alzheimer’s models .
    Methodology: In vitro assays (e.g., hippocampal slice cultures) and transgenic mouse models (tauopathy, Aβ overexpression) are used to quantify neurite length, LTP enhancement, and synaptic density via immunohistochemistry .

Basic Research Question: Which experimental models validate this compound’s efficacy in stroke recovery?

Answer:

  • Animal Models : Induced middle cerebral artery occlusion (MCAO) in mice and non-human primates, coupled with rehabilitative training, demonstrate improved motor function recovery. This compound alone shows no benefit without physical therapy, highlighting its role in neuroplasticity .
  • Outcome Measures : LDH release, calcium flux assays, and MDA content quantify neuronal damage post-TBI or ischemia .

Advanced Research Question: How do researchers reconcile contradictory preclinical and clinical trial outcomes for Alzheimer’s disease?

Answer:
Despite preclinical efficacy in Aβ/tau models, phase 2 trials (NCT01956916) showed no significant differences in ADAS-cog or ADCS-CGIC scores between this compound (224 mg/448 mg) and placebo groups . Key factors include:

  • Dose Limitations : Gastrointestinal adverse events (14.6% discontinuation at 448 mg) limited tolerability, reducing effective exposure .
  • Biomarker Discordance : CSF p-tau reductions in the 448 mg group lacked clinical correlation, suggesting insufficient target engagement or delayed effects .
    Methodological Note: Post hoc subgroup analyses (APOE4 status, memantine use) failed to identify responsive populations, emphasizing need for stratified enrollment in future trials .

Basic Research Question: What biomarkers are prioritized in this compound trials for neurodegenerative diseases?

Answer:

  • Structural MRI : Hippocampal/whole-brain volume loss (Quarc analysis) to assess neurodegeneration .
  • CSF Biomarkers : Aβ42, total tau, and p-tau181 levels, though limited by small sample sizes (n=59 pairs in phase 2) .
  • Pharmacokinetics : Plasma/CSF drug levels (11% penetration) and metabolite profiles (M5) ensure target engagement .

Advanced Research Question: What methodological challenges arise in designing dose-ranging studies for this compound?

Answer:

  • Toxicity Thresholds : In vitro cytotoxicity assays (e.g., LDH release at 10 μM) conflict with tolerated plasma concentrations (≤618 ng/mL in humans), necessitating species-specific PK/PD modeling .
  • Outcome Sensitivity : Coprimary endpoints (ADAS-cog, ADCS-CGIC) may lack sensitivity to detect modest synaptic effects; exploratory responder analyses are recommended .

Advanced Research Question: How does this compound synergize with rehabilitative training in stroke models?

Answer:
this compound enhances AMPA receptor delivery to synapses via CRMP2, amplifying activity-dependent plasticity during motor retraining.
Experimental Design:

  • Combined Therapy : Mice subjected to forced limb use post-stroke show 2.5× greater motor recovery with this compound vs. training alone .
  • Controls : Sham-treated groups and CRMP2-knockout models validate mechanism specificity .

Basic Research Question: What pharmacokinetic properties influence this compound’s CNS penetration?

Answer:

  • Plasma Binding : 80% protein binding reduces free drug availability .
  • CSF:Plasma Ratio : 11% penetration (41.07 ng/mL CSF vs. 437.4 ng/mL plasma) with minimal metabolite (M5) crossover .
    Methodology: LC-MS/MS quantifies drug levels; population PK models adjust for covariates (age, renal function) .

Advanced Research Question: What statistical strategies address missing data in longitudinal this compound trials?

Answer:

  • MMRM Models : Handle missing data under "missing at random" assumptions for ADAS-cog/ADCS-CGIC scores .
  • Gatekeeping Procedures : Control family-wise error rates (α=0.05) when testing coprimary endpoints hierarchically .

Properties

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNACSFBDBYLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519187-23-6
Record name Edonerpic [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonerpic
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDONERPIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 30 mL of dimethyl sulfoxide was dissolved 6.50 g of 5-[2-(3-chloropropoxy)ethyl]-1-benzothiophene, and to the solution were added 5.60 g of 3-azetidinol hydrochloride and 15.3 mL of a 5.mol/L aqueous sodium hydroxide solution, after which the resulting mixture was stirred at 65° C. for 3.5 hours. After the reaction mixture was cooled, water and ethyl acetate were added thereto and the pH was adjusted to 1 with 6 mol/L hydrochloric acid, and the aqueous layer was separated. Ethyl acetate was added to the aqueous layer and the pH was adjusted to 10 with a 5 mol/L aqueous sodium hydroxide solution, after which the organic layer was separated. The organic layer was washed with water and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The residue was purified by a column chromatography (eluent; chloroform:methanol=30:1 to 10:1) to obtain 4.77 g of 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-[2-(3-chloropropoxy)ethyl]-1-benzothiophene
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.00 g of 3-(2-(1-benzothiophene-5-yl)ethoxy)-1-(3-hydroxy-1-azetidinyl)-1-propanone was dissolved in 20 ml of tetrahydrofuran, and 1.09 g of sodium borohydride was then added thereto. Thereafter, 4.25 ml of a boron trifluoride-tetrahydrofuran complex was added dropwise thereto at 10° C., and the obtained mixture was then stirred at the same temperature for 1 hour and then at 40° C. for 3 hours. Thereafter, the reaction solution was cooled to 10° C. Thereafter, 30 ml of 6 mol/l hydrochloric acid was added dropwise to the reaction mixture, followed by reflux for 1 hour. After cooling, the solvent was concentrated under a reduced pressure, and ethyl acetate was added thereto. The pH of the mixture was adjusted to pH 9.4 by addition of a 20% aqueous sodium hydroxide solution, and an organic layer was then separated. The organic layer was successively washed with water and a saturated saline solution, and then dried over anhydrous magnesium sulfate. The solvent was then distilled away under a reduced pressure. The residue was purified by column chromatography (eluent; chloroform:methanol=20:1 to 10:1), and then crystallized from toluene-diisopropyl ether (1:3; 14 ml), so as to obtain 2.31 g of 1-(3-(2-(1-benzothiophene-5-yl)ethoxy)propyl)-3-azetidinol.
Name
3-(2-(1-benzothiophene-5-yl)ethoxy)-1-(3-hydroxy-1-azetidinyl)-1-propanone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(CCOCCc1ccc2sccc2c1)N1CC(O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 20 mL of tetrahydrofuran was dissolved 5.00 g of 3-[2-(1-benzothiophen-5-yl)ethoxy]-1-(3-hydroxy-1-azetidinyl)-1-propanone, and 1.09 g of sodium borohydride was added thereto, after which 4.25 mL of a boron trifluoride-tetrahydrofuran complex was added dropwise thereto at 10° C. and the resulting mixture was stirred at the same temperature for 1 hour and then at 40° C. for 3 hours. After the reaction mixture was cooled to 10° C., 30 mL of 6 mol/L hydrochloric acid was added dropwise thereto and the resulting mixture was refluxed for 1 hour. After cooling, the solvent was concentrated under reduced pressure, and ethyl acetate was added. The pH was adjusted to 9.4 with a 20% aqueous sodium hydroxide solution and then the organic layer was separated. The organic layer was washed with water and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; chloroform:methanol=20:1 to 10:1) and crystallized from toluene-diisopropyl ether (1:3, 14 mL) to obtain 2.31 g of 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
3-[2-(1-benzothiophen-5-yl)ethoxy]-1-(3-hydroxy-1-azetidinyl)-1-propanone
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.